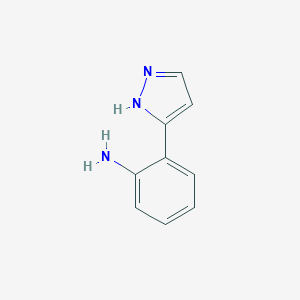

2-(1H-Pyrazol-3-yl)aniline

Description

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSKRRKWPPDKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292766 | |

| Record name | 2-(1H-Pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111562-32-4 | |

| Record name | 2-(1H-Pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-Pyrazol-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(1H-Pyrazol-3-yl)aniline, a heterocyclic compound of interest in medicinal chemistry. This document details both a modern microwave-assisted synthesis and a traditional Knorr pyrazole synthesis approach. Comprehensive characterization data, including spectroscopic and physical properties, are presented in a structured format. Furthermore, a potential mechanism of action as an anticancer agent via the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and subsequent induction of apoptosis is proposed and visualized.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The fusion of a pyrazole ring with an aniline moiety in this compound presents a scaffold with considerable potential for modulation of biological targets. This guide aims to provide researchers with detailed methodologies for the synthesis and thorough characterization of this compound, facilitating further investigation into its therapeutic applications.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented: a rapid microwave-assisted method and the classic Knorr pyrazole synthesis.

Microwave-Assisted Synthesis

This modern approach offers a rapid and efficient synthesis from readily available starting materials.[1]

Experimental Protocol:

-

Reactant Mixture: In a suitable microwave reactor vessel, combine 2-aminocinnamaldehyde (1.47 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol).

-

Catalyst Addition: Add a catalytic amount of nano-ZnO.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, add ice-cold water to the reaction mixture to precipitate the crude product.

-

Purification: Filter the crude solid and wash with hot ethanol/water to remove the nano-ZnO catalyst.

-

Recrystallization: Purify the solid by recrystallization from ethanol to yield this compound as a yellow solid.[1]

Knorr Pyrazole Synthesis (Proposed)

The Knorr pyrazole synthesis is a fundamental method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, a suitable 1,3-dicarbonyl precursor would be 3-(2-aminophenyl)-3-oxopropanal.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-aminophenyl)-3-oxopropanal (10 mmol) in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate (10 mmol) dropwise to the solution. An acid catalyst, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexane) to yield pure this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key analytical data.

Table 1: Physical and Analytical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃ | |

| Molecular Weight | 159.19 g/mol | |

| Appearance | Yellow solid | [1] |

| Melting Point | 149 °C | [1] |

| Yield (Microwave) | 92% | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| FT-IR (KBr, cm⁻¹) | 3431 (Pyrazole N-H), 3249 (NH₂), 3100 (Pyrazole C-H), 1418 (Aromatic C=C) | [1] |

| ¹H NMR (300 MHz, CDCl₃, δ ppm) | 6.81 (d, J=2.5 Hz, 1H, Pyrazole-H), 3.72 (s, 2H, NH₂), Aromatic protons typically appear in the range of 6.7-7.8 ppm. The pyrazole N-H proton signal can be broad and may appear over a wide range. | [1] |

| ¹³C NMR | Data not currently available in the searched literature. | |

| Mass Spectrometry | Data not currently available in the searched literature. |

Potential Biological Activity and Signaling Pathway

Derivatives of pyrazole are known to exhibit a range of biological activities, including anticancer effects. Aminopyrazole compounds, in particular, have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Overactivity of CDKs, such as CDK2, is a hallmark of many cancers.

Proposed Anticancer Mechanism of Action

It is hypothesized that this compound may act as a CDK2 inhibitor. By binding to the ATP-binding site of the CDK2/Cyclin E complex, it would prevent the phosphorylation of key substrates like the Retinoblastoma protein (Rb). This leads to cell cycle arrest at the G1/S transition, preventing cancer cell proliferation. Sustained cell cycle arrest can then trigger apoptosis (programmed cell death) through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Visualized Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a potential biological signaling pathway.

Caption: Synthetic routes to this compound.

Caption: Proposed CDK2 inhibition and apoptosis induction.

Conclusion

This technical guide consolidates the available information on the synthesis and characterization of this compound. The provided experimental protocols offer practical guidance for its preparation in a laboratory setting. While the characterization data presented is substantial, further studies are required to obtain a complete spectroscopic profile, including ¹³C NMR and mass spectrometry data. The proposed mechanism of action as a CDK2 inhibitor provides a strong rationale for its investigation as a potential anticancer agent. Future research should focus on validating this proposed mechanism and exploring the broader pharmacological potential of this promising heterocyclic compound.

References

Physical and chemical properties of 2-(1H-Pyrazol-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(1H-Pyrazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document collates available data on its structural, physicochemical, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of the known biological activities of closely related pyrazole derivatives, offering insights into its potential therapeutic applications. The information is presented to support further research and development efforts involving this versatile molecule.

Chemical and Physical Properties

This compound is a solid, yellow-colored compound.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N₃ | [2] |

| Molecular Weight | 159.19 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 149 °C | [1] |

| Boiling Point | 442.3 °C (Predicted) | [3] |

| logP (Predicted) | 1.2 - 2.24 | [4][5] |

| pKa (Predicted) | Multiple predicted values exist due to different ionizable groups. Software such as ACD/Labs pKa DB can provide estimations. | [6][7][8] |

| Purity | Typically ≥97% (GC) | [9] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| FT-IR (cm⁻¹) | 3431 (Pyrazole N-H), 3249 (NH₂), 3100 (Pyrazole C-H), 1418 (Aromatic C-C) | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.81 (d, J = 2.5 Hz, 1H, Pyrazole ring), δ 3.72 (s, 2H, -NH₂), δ 2.52 (t, 1H, Pyrazole ring) | [1] |

| ¹³C NMR | Predicted values can be calculated using various software and databases. | [10][11] |

| Mass Spectrometry | Predicted m/z: 160.0869 [M+H]⁺. Fragmentation patterns would likely involve cleavage of the aniline or pyrazole ring. | [12] |

Experimental Protocols

Synthesis of this compound

A green synthesis method utilizing microwave irradiation has been reported for the efficient production of this compound.[1]

Materials:

-

Amino cinnamaldehyde

-

Hydrazine hydrate

-

Nano-ZnO (catalyst)

-

Ethanol

-

Deionized water

Procedure: [1]

-

To a solution of amino cinnamaldehyde (10 mmol), add hydrazine hydrate (10 mmol).

-

Add a catalytic amount of nano-ZnO.

-

Subject the reaction mixture to microwave irradiation. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, add ice-cold water to the solution to precipitate the solid product.

-

Wash the crude product with hot ethanol/water to remove the nano-ZnO catalyst.

-

Filter the pure product and recrystallize from ethanol.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2][13]

-

¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record spectra on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy [1]

-

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

2.2.3. Mass Spectrometry (MS) [12]

-

Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the pyrazole scaffold is a well-established pharmacophore in drug discovery, known for a wide range of biological activities.[9][14] Derivatives of pyrazole have shown promise as anticancer, anti-inflammatory, and kinase-inhibiting agents.[9][14][15]

3.1. Kinase Inhibition

Pyrazole-containing compounds are known to act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[15] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The general mechanism involves the pyrazole scaffold binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(1H-Pyrazol-3-yl)aniline | C9H9N3 | CID 2735398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. PubChemLite - 2-(1h-pyrazol-5-yl)aniline (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(1H-Pyrazol-3-yl)aniline

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the key structural parameters, preferred conformations, and the rotational dynamics between the pyrazole and aniline rings. Furthermore, it includes detailed experimental protocols for its synthesis and characterization, alongside a robust computational methodology for in-silico analysis.

Molecular Structure

The molecular structure of this compound consists of a pyrazole ring linked to an aniline moiety at the 3-position of the pyrazole and the 2-position of the aniline. The fundamental chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃ | [1][2] |

| Molecular Weight | 159.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(1H-pyrazol-5-yl)aniline | [1] |

| InChI Key | NRSKRRKWPPDKNI-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C(=C1)C2=CC=NN2)N | [2] |

While a definitive crystal structure for this compound is not publicly available, its geometric parameters can be reliably predicted using computational methods such as Density Functional Theory (DFT). Based on studies of similar pyrazole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are expected to provide accurate structural data.[3][4]

Table 1: Predicted Bond Lengths for this compound (Note: These are representative values expected from DFT calculations and should be confirmed by experimental or further computational studies.)

| Bond | Predicted Length (Å) |

| C(pyrazole)-C(aniline) | 1.48 |

| N1(pyrazole)-N2(pyrazole) | 1.35 |

| C3(pyrazole)-N2(pyrazole) | 1.33 |

| C(aniline)-N(amine) | 1.40 |

| N(amine)-H | 1.01 |

Table 2: Predicted Bond Angles for this compound (Note: These are representative values expected from DFT calculations.)

| Angle | Predicted Angle (°) |

| C(pyrazole)-C(aniline)-C(aniline) | 121.0 |

| C(pyrazole)-C(aniline)-N(amine) | 119.0 |

| C(aniline)-C(pyrazole)-N(pyrazole) | 128.0 |

| H-N(amine)-H | 112.0 |

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyrazole and aniline rings. This rotation determines the relative orientation of the two aromatic systems, which is crucial for its interaction with biological targets.

The key dihedral angle is defined by the atoms C(pyrazole)-C(pyrazole)-C(aniline)-C(aniline). A potential energy surface (PES) scan for the rotation around this bond would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). It is anticipated that the molecule will have a preferred non-planar conformation to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

Table 3: Predicted Conformational Data (Note: These are estimated values based on related structures and require specific computational analysis for confirmation.)

| Parameter | Predicted Value |

| Lowest Energy Dihedral Angle (°) | ~30-50 |

| Rotational Energy Barrier (kcal/mol) | ~5-10 |

The rotational barrier is expected to be in the range of 5-10 kcal/mol, similar to what has been computationally determined for other aryl-heterocyclic systems.[5] This relatively low barrier suggests that the molecule is likely to be conformationally mobile at room temperature.

Caption: Logical workflow for computational conformational analysis.

Experimental Protocols

Synthesis of this compound[6]

A green synthesis approach using microwave irradiation has been reported for this compound.

Materials:

-

2-Amino-α-formylacetophenone (or its equivalent precursor, Amino Cinnamaldehyde) (10 mmol)

-

Hydrazine hydrate (10 mmol)

-

Nano-ZnO (catalytic amount)

Procedure:

-

A mixture of 2-Amino-α-formylacetophenone (10 mmol), hydrazine hydrate (10 mmol), and a catalytic amount of nano-ZnO is prepared.

-

The reaction mixture is subjected to microwave irradiation in a solvent-free condition.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, ice-cold water is added to the reaction mixture, leading to the precipitation of the crude product.

-

The crude product is washed with hot ethanol/water to remove the nano-ZnO catalyst.

-

The pure product is obtained by filtration and recrystallization from ethanol.

Caption: Experimental workflow for the synthesis of the title compound.

Spectroscopic Characterization

The synthesized compound has been characterized by various spectroscopic methods.[6]

Table 4: Reported Spectroscopic Data

| Technique | Data |

| FT-IR (cm⁻¹) | 3431 (Pyrazole N-H stretch), 3249 (NH₂ stretch), 3100 (Pyrazole C-H stretch), 1418 (Aromatic C-C stretch) |

| ¹H NMR (300MHz, CDCl₃) | δ 6.81 (1H, d, J = 2.5 Hz), δ 3.72 (2H, s, NH₂), δ 2.52 (1H, s, Pyrazole CH) (Note: Full assignment of aromatic protons was not detailed in the source) |

| Physical | Yellow solid, Melting Point: 149 °C |

Proposed Computational Methodology

To obtain the detailed structural and conformational data presented in the tables above, the following computational protocol is recommended, based on standard practices for similar molecules.[3][7]

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Initial Structure: The 2D structure of this compound will be built and converted to a 3D structure.

-

Geometry Optimization:

-

The structure will be optimized using Density Functional Theory (DFT).

-

The B3LYP functional with the 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost.

-

An implicit solvent model (e.g., PCM for water or DMSO) can be included to simulate solution-phase behavior.

-

-

Frequency Analysis:

-

Vibrational frequency calculations will be performed on the optimized structure at the same level of theory.

-

The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

-

-

Conformational Search (PES Scan):

-

The C(pyrazole)-C(pyrazole)-C(aniline)-C(aniline) dihedral angle will be systematically rotated (e.g., in 10° increments from 0° to 180°).

-

At each step, a constrained geometry optimization will be performed, calculating the single-point energy.

-

The resulting energy profile will be plotted to identify the global minimum (most stable conformation) and the rotational barrier.

-

This comprehensive guide provides a foundational understanding of the molecular structure and conformational dynamics of this compound. The combination of reported experimental data and proposed high-level computational methodologies offers a robust framework for researchers engaged in the design and development of novel therapeutics and functional materials based on this pyrazole scaffold.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. nanovir.science.upjs.sk [nanovir.science.upjs.sk]

- 7. science.su.edu.krd [science.su.edu.krd]

Spectroscopic and Structural Elucidation of 2-(1H-Pyrazol-3-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of 2-(1H-Pyrazol-3-yl)aniline. The information compiled herein is essential for the unambiguous identification and quality assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document presents available experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supplemented with predicted data where experimental values are not available. Detailed experimental protocols and a logical workflow for the characterization process are also provided.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals for the pyrazole and aniline ring protons, as well as the amine and pyrazole N-H protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration | Reference |

| Pyrazole-CH | 2.52 | - | 1H | [1] |

| Aniline-NH₂ | 3.72 | - | 2H | [1] |

| Aromatic-H | 6.81 | d, J = 2.5 Hz | 1H | [1] |

| Aromatic-H | Not Reported | - | 3H | - |

| Pyrazole-NH | Not Reported | - | 1H | - |

Note: The reported ¹H NMR data is incomplete for the aromatic region. Further analysis would be required for full assignment.

¹³C NMR Spectroscopic Data

As of the latest literature search, experimental ¹³C NMR data for this compound has not been reported. The table below provides predicted chemical shift ranges based on the analysis of structurally similar pyrazole and aniline derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole-C3 | 145 - 155 |

| Pyrazole-C4 | 100 - 110 |

| Pyrazole-C5 | 130 - 140 |

| Aniline-C1 (C-NH₂) | 140 - 150 |

| Aniline-C2 (C-Pyrazole) | 120 - 130 |

| Aniline-C3 to C6 | 115 - 130 |

IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| 3431 | N-H Stretch | Pyrazole NH | [1] |

| 3249 | N-H Stretch | Aniline NH₂ | [1] |

| 3100 | C-H Stretch | Pyrazole C-H | [1] |

| 1418 | C=C Stretch | Aromatic Ring | [1] |

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 160.08693 |

| [M+Na]⁺ | 182.06887 |

| [M-H]⁻ | 158.07237 |

| [M]⁺ | 159.07910 |

Data sourced from PubChem CID 257424.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

-

Perform phase and baseline corrections.

-

Calibrate the spectrum using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Objective: To identify the characteristic functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory with a diamond or germanium crystal.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Objective: To determine the molecular weight and confirm the elemental formula.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive and/or negative ion electrospray.

-

Sample Infusion: Introduce the sample solution via direct infusion or through a liquid chromatography (LC) system.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

-

Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental formula.

-

Analyze the isotopic pattern to further validate the elemental composition.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazole-Containing Compounds and Their Molecular Targets

For Immediate Release

[City, State] – December 23, 2025 – In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth analysis of the core therapeutic targets of pyrazole-containing compounds, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental methodologies for target validation, and visualizes the intricate signaling pathways modulated by these promising molecules.

The unique chemical properties of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allow it to serve as a versatile pharmacophore.[1][2] This has led to the development of numerous FDA-approved drugs and clinical candidates targeting a wide array of proteins implicated in inflammation, cancer, and neurological disorders.[3]

Key Therapeutic Targets and Quantitative Inhibitory Activity

The therapeutic efficacy of pyrazole-containing compounds stems from their ability to selectively interact with and modulate the activity of key biological targets. The following tables summarize the quantitative inhibitory data for representative pyrazole derivatives against their primary targets.

Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Celecoxib | COX-2 | 0.04 | 375 | [4] |

| SC-558 | COX-2 | 0.0053 | >1900 | [4] |

| Phenylbutazone | COX-1/COX-2 | Varies (non-selective) | ~1 | [4] |

Table 2: Inhibition of p38 MAP Kinase by Pyrazole Derivatives

| Compound | Target | Kd (nM) | IC50 (nM) | Reference |

| BIRB 796 | p38α | 0.1 | 38 | [5] |

| SB203580 | p38α/β | - | 50-100 (biochemical) | [6] |

Table 3: Inhibition of EGFR and HER-2 by Pyrazole-Containing Compounds

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Lapatinib | EGFR | 10.8 | Cell-free | [7] |

| Lapatinib | HER2 | 9.2 | Cell-free | [7] |

| Compound 18c | EGFR | 4.98 | - | [4] |

| Compound 18c | HER2 | 9.85 | - | [4] |

Table 4: Inhibition of Poly(ADP-ribose) Polymerase (PARP) by Pyrazole Derivatives

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Niraparib | PARP-1 | 3.8 | In vitro | [8] |

| Niraparib | PARP-2 | 2.1 | In vitro | [8] |

Table 5: Inhibition of Monoamine Oxidase (MAO) by Pyrazoline Derivatives

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity | Reference |

| Compound 7 | MAO-A | - | 0.06 ± 0.003 | Selective MAO-A | [9] |

| EH7 | MAO-B | 0.063 | - | Selective MAO-B | [10] |

Detailed Experimental Protocols

The validation of therapeutic targets and the characterization of inhibitor potency are reliant on robust experimental methodologies. The following section details the core protocols for key assays cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib) dissolved in DMSO

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at room temperature.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.[11]

-

Reaction Termination: Stop the reaction.

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

p38 MAP Kinase Inhibition Assay (Fluorescent Binding Assay)

This assay measures the binding affinity of an inhibitor to p38 MAP kinase.

Materials:

-

Human recombinant p38 MAP kinase

-

Fluorescent probe (e.g., SK&F 86002)

-

Test compound (e.g., BIRB 796)

-

Binding buffer (20 mM Bis-TRIS Propane, pH 7.0, 2 mM EDTA, 0.01% sodium azide, and 0.15% octylglucoside)

-

96-well fluorescent microtiter plate

Procedure:

-

Compound Preparation: Dilute the test compounds into the binding buffer.

-

Assay Setup: In a 96-well plate, add the diluted test compound, followed by the fluorescent probe and then the p38 MAP kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Fluorescence Reading: Measure the fluorescence using a microtiter plate reader with an excitation wavelength of 332 nm and an emission wavelength of 420 nm.

-

Data Analysis: The data is fit to a simple equilibrium binding equation to determine the binding affinity or Kd.

In Vitro EGFR/HER-2 Kinase Assay

This assay determines the ability of a compound to inhibit the kinase activity of EGFR and HER2.

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

-

ATP solution

-

Tyrosine kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

-

Test compound (e.g., Lapatinib)

-

Method for detecting phosphorylation (e.g., radioactive [γ-³³P]ATP and scintillation counting, or luminescence-based ADP detection)

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound.

-

Reaction Mixture Preparation: In a multi-well plate, combine the kinase reaction buffer, peptide substrate, and the diluted test compound or vehicle control.

-

Reaction Initiation: Initiate the reaction by adding the purified EGFR or HER2 kinase and ATP (including a labeled form if necessary).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[12]

-

Detection: Stop the reaction and quantify the amount of substrate phosphorylation.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the inhibition of PARP-1 enzymatic activity.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

Test compound (e.g., Niraparib)

-

Streptavidin-HRP and chemiluminescent substrate

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Reaction Setup: In the histone-coated wells, add the PARP-1 enzyme, activated DNA, and the test compound.

-

Reaction Initiation: Start the reaction by adding biotinylated NAD+.

-

Incubation: Incubate the plate to allow for the PARylation reaction.

-

Detection: Wash the plate and add Streptavidin-HRP, followed by a chemiluminescent substrate.

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., Kynuramine)

-

Test compound

-

Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

-

Assay buffer

-

Fluorescence plate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors.

-

Pre-incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme and the test compound or reference inhibitor. Pre-incubate for 15 minutes at 37°C.[13]

-

Reaction Initiation: Initiate the reaction by adding the kynuramine substrate.

-

Incubation: Incubate the plate at 37°C for 30 minutes.[13]

-

Reaction Termination: Stop the reaction by adding 2N NaOH.[13]

-

Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[13]

-

Data Analysis: Calculate the percent inhibition and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by pyrazole-containing compounds is crucial for rational drug design and for predicting their therapeutic effects and potential side effects.

COX-2 Inhibition in the Inflammatory Pathway

p38 MAP Kinase Signaling Pathway Inhibition

EGFR/HER-2 Signaling Pathway and Dual Inhibition

PARP-1 in DNA Single-Strand Break Repair

Monoamine Oxidase (MAO) in Neurotransmitter Metabolism

Conclusion

Pyrazole-containing compounds represent a highly valuable class of molecules in the pursuit of novel therapeutics. Their structural versatility allows for fine-tuning of activity and selectivity against a range of important biological targets. This guide has provided a comprehensive overview of the key therapeutic targets, quantitative data on their inhibition, detailed experimental protocols for their validation, and visual representations of the underlying signaling pathways. It is anticipated that continued research and development in this area will lead to the discovery of new and improved treatments for a variety of human diseases.

References

- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. dovepress.com [dovepress.com]

- 13. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of 2-(1H-Pyrazol-3-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of 2-(1H-Pyrazol-3-yl)aniline and its derivatives. Pyrazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10] Computational approaches are instrumental in elucidating the structure-activity relationships (SAR) and guiding the design of novel therapeutic agents based on this scaffold.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring attached to an aniline moiety. This core structure serves as a versatile scaffold for the development of various therapeutic agents. The pyrazole nucleus is a key component in several FDA-approved drugs, highlighting its pharmacological importance.[9] In silico studies, including molecular modeling and docking, are crucial for predicting the binding affinity and interaction of this compound derivatives with biological targets, thereby accelerating the drug discovery process.

Experimental Protocols

Synthesis of 2-(1H-Pyrazol-5-yl)aniline

A reported green synthesis method for 2-(1H-pyrazol-5-yl)aniline involves the use of microwave irradiation.[11]

Materials:

-

Amino Cinnamaldehyde

-

Hydrazine hydrate

-

Nano-ZnO (catalyst)

-

Ethanol

-

Ice-cold water

Procedure:

-

To a solution of Amino Cinnamaldehyde (10 mmol), add Hydrazine hydrate (10 mmol).

-

Add a catalytic amount of Nano-ZnO.

-

Subject the reaction mixture to microwave irradiation.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, add ice-cold water to the solution to precipitate the solid product.

-

Wash the crude product with hot ethanol/water to remove the Nano-ZnO catalyst.

-

Filter the pure product and purify it by recrystallization from ethanol.[11]

Characterization Data for 2-(1H-pyrazol-3-yl)-aniline:

-

Appearance: Yellow solid

-

Melting Point: 149 °C

-

Yield: 92%

-

FT-IR (cm⁻¹): 3431 (Pyrazole NH), 3249 (NH₂), 3100 (Pyrazole ring CH), 1418 (Aromatic C-C)

-

¹H NMR (300MHz, CDCl₃) δ: 3.72 (2H, amino protons), 2.52 (1H, CH, Pyrazole ring), 6.81 (1H, d, J = 2.5 Hz)[11]

General Protocol for Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a target protein. A general workflow is outlined below.

Software:

-

AutoDock Tools

-

PyMOL or other molecular visualization software

Procedure:

-

Protein Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and heteroatoms.

-

Add polar hydrogens and assign Kollman charges.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Draw the 2D structure of the ligand (e.g., this compound) and convert it to a 3D structure.

-

Minimize the energy of the ligand.

-

Define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the active site of the protein based on the co-crystallized ligand or literature data.

-

Generate a grid box that encompasses the active site.

-

-

Docking Simulation:

-

Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

-

Analysis of Results:

-

Analyze the docking poses and their corresponding binding energies.

-

Visualize the interactions between the ligand and the protein residues in the active site.

-

In Silico Modeling and Docking Studies of Pyrazole Derivatives

While specific in silico studies for this compound are not extensively reported, numerous studies on its derivatives have demonstrated significant potential as inhibitors of various protein kinases, particularly Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4]

Molecular Docking with CDK2

CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[1] Several pyrazole derivatives have been identified as potent CDK2 inhibitors.[5][7][8][9]

A representative workflow for docking a pyrazole derivative into the active site of CDK2 is depicted below.

Molecular Docking with VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][3][4] Pyrazole derivatives have shown promise as VEGFR-2 inhibitors.

The docking workflow for VEGFR-2 is similar to that of CDK2, with the primary difference being the target protein structure (e.g., PDB ID: 4ASD).

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize representative quantitative data for pyrazole derivatives from various studies.

Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives against CDK2

| Compound ID | Modification on Pyrazole Scaffold | Target | IC₅₀ (µM) | Reference |

| 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | CDK2/cyclin E | 0.98 ± 0.06 | [12] |

| 4 | Phenylamino at position 3, carbonitrile at position 4 | CDK2/cyclin A2 | 3.82 | [5] |

| 7a | Phenylamino at position 3, carbonitrile at position 4, N-substituted | CDK2/cyclin A2 | 2.0 | [5] |

| 7d | Phenylamino at position 3, carbonitrile at position 4, N-substituted | CDK2/cyclin A2 | 1.47 | [5] |

| 9 | 5-(benzylamino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile | CDK2/cyclin A2 | 0.96 | [5] |

| 36 | Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | 0.199 | [9] |

| 33 | Indole linked to pyrazole moiety | CDK2 | 0.074 | [9] |

| 34 | Indole linked to pyrazole moiety | CDK2 | 0.095 | [9] |

Table 2: In Vitro Inhibitory Activity of Pyrazole Derivatives against VEGFR-2

| Compound ID | Modification on Pyrazole Scaffold | Target | IC₅₀ (nM) | Reference |

| 3i | 3-phenyl-4-(2-(2,4-difluorophenyl)hydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | 8.93 | [3] |

| 3a | 3-phenyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | 38.28 | [3] |

| 7c | Pyrazole conjugated with pyrazoline | VEGFR-2 | 225.17 | [4] |

| 12c | Pyrazole conjugated with triazolopyrimidine | VEGFR-2 | 828.23 | [4] |

| 6c | Pyrazole conjugated with pyrazolone | VEGFR-2 | 913.51 | [4] |

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 159.19 g/mol | Good |

| logP | 1.2 | Good |

| Hydrogen Bond Donors | 2 | Good |

| Hydrogen Bond Acceptors | 3 | Good |

| Lipinski's Rule of Five | No violations | Likely orally bioavailable |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | May cross the blood-brain barrier |

Data predicted using online ADME prediction tools.

Signaling Pathways

CDK2 Signaling Pathway

CDK2, in complex with cyclins E and A, plays a pivotal role in the G1/S phase transition of the cell cycle. Its dysregulation is a hallmark of many cancers.

References

- 1. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and diverse pharmacological activities have cemented its role in the development of numerous therapeutic agents. This guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, multifaceted biological activities with quantitative data, mechanisms of action through key signaling pathways, and detailed experimental protocols for its synthesis and evaluation.

The Enduring Appeal of the Pyrazole Scaffold

The significance of the pyrazole moiety in drug discovery is underscored by its presence in a wide array of FDA-approved drugs.[1][2] Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity agent rimonabant.[1][2][3] The structural and electronic properties of the pyrazole ring allow it to act as a versatile pharmacophore, capable of engaging with a variety of biological targets through hydrogen bonding, metal chelation, and hydrophobic and π-stacking interactions. This adaptability has led to the exploration of pyrazole derivatives across a broad spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[4][5][6]

Synthesis of the Pyrazole Core: The Knorr Synthesis and Beyond

The construction of the pyrazole ring is most classically achieved through the Knorr pyrazole synthesis, a robust and versatile method first reported in 1883.[7][8] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[7][8] The versatility of the Knorr synthesis allows for the introduction of a wide range of substituents on the pyrazole ring by varying the starting materials.

Beyond the Knorr synthesis, numerous other methods for the synthesis of pyrazole derivatives have been developed, offering alternative routes to access diverse substitution patterns. These include multicomponent reactions, cycloaddition reactions, and transition metal-catalyzed cross-coupling strategies.

Biological Activities of Pyrazole Scaffolds

The therapeutic potential of pyrazole derivatives is vast, with demonstrated efficacy in a multitude of disease areas. The following sections summarize the key biological activities, with quantitative data presented for easy comparison.

Anticancer Activity

Pyrazole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action often involve the inhibition of protein kinases, enzymes that play a crucial role in cancer cell proliferation, survival, and metastasis.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [9] |

| 3,5-Disubstituted 1,4-Benzoxazine-Pyrazole Hybrids | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [9] |

| Pyrazolo[1,5-a]pyrimidine Derivatives | HCT116, MCF-7 | 0.39, 0.46 | [10] |

| Pyrazole Benzamide and Dihydro Triazinone Derivatives | HCT-116, MCF-7 | 7.74 - 82.49, 4.98 - 92.62 | [11] |

| Sugar-Based Pyrazole Derivatives | HepG2, A549 | Good inhibitory activity | [11] |

| Pyrazole Acetohydrazide Derivatives | B16F10 | pIC50 = 6.30 - 6.75 | [12] |

Anti-inflammatory Activity

The discovery of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighted the potential of pyrazoles in treating inflammation. Many pyrazole derivatives exhibit potent anti-inflammatory effects by modulating the production of pro-inflammatory mediators.

| Compound/Derivative Class | Target/Assay | IC50 (µM) | Reference |

| Diaryl Pyrazole Derivatives | COX-2 | 0.017 | [10] |

| Pyrazoline Derivatives | Lipoxygenase | 80 | [13][14] |

| Pyrazole-Chalcone Hybrids | COX-2 / 5-LOX | 0.03 / 0.15 | [15] |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [15] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazo-pyridine Pyrazole Derivative | E. coli, K. pneumoniae, P. aeruginosa, S. aureus | <1 | [5] |

| Pyrazole-Thiazole Hybrid | S. aureus, P. aeruginosa | 1.56 - 6.25 | [4] |

| Triazine-fused Pyrazole Derivative | S. epidermidis, E. cloacae | 0.97, 0.48 | [4] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | 2.9 - 7.8 | [16] |

| Pyrazole Derivative 3 | E. coli | 0.25 | [1] |

| Pyrazole Derivative 4 | S. epidermidis | 0.25 | [1] |

Antiviral Activity

Several pyrazole derivatives have been investigated for their antiviral properties, showing activity against a variety of viruses.

| Compound/Derivative Class | Virus | EC50 | Reference |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL | [17] |

| Pyrazole analog 410 | NS5B polymerase (HCV) | 7.8 µM | [18][19] |

| Aryl substituted pyrazole 411 | HIV-1 (wild-type) | 0.2 nM | [18][19] |

| Pyrazole 412 | Measles virus (MeV) | 60 nM | [18][19] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyrazole-containing drugs stem from their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for three prominent pyrazole-based drugs.

References

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 10. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 11. srrjournals.com [srrjournals.com]

- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

2-(1H-Pyrazol-3-yl)aniline Derivatives as Kinase Inhibitors: A Technical Guide

Introduction

Protein kinases are a large family of enzymes that play a crucial role in regulating a wide array of cellular processes, including cell cycle progression, metabolism, differentiation, and survival.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins.[2] The human genome contains over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] This has made protein kinases a major class of therapeutic targets in drug discovery.[2][3]

Kinase inhibitors have emerged as a successful class of targeted therapies, with over 80 agents approved by the FDA.[2] A significant portion of these inhibitors are small molecules that target the ATP-binding site of the kinase.[2] Among the various heterocyclic scaffolds used to design kinase inhibitors, the pyrazole ring has been recognized as a "privileged scaffold" due to its ability to form key interactions within the kinase active site and its synthetic tractability.[1][4] Pyrazole-based compounds have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][5]

This technical guide focuses on a specific class of pyrazole-based compounds: 2-(1H-Pyrazol-3-yl)aniline derivatives. This scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors against various kinase targets. We will delve into their synthesis, structure-activity relationships (SAR), key kinase targets, and the experimental protocols used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common strategy involves the construction of the pyrazole ring followed by its coupling to the aniline moiety.

One general approach begins with a Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized with a hydrazine derivative to yield the pyrazole core.[6] For instance, the reaction of an appropriately substituted acetophenone with a substituted aldehyde can produce a chalcone, which upon reaction with hydrazine, forms the pyrazole ring.

Another versatile method is the Suzuki coupling reaction, which can be used to form the bond between the pyrazole and aniline rings.[7] For example, a halogenated pyrazole can be coupled with an aniline boronic acid derivative, or a pyrazole boronic acid can be coupled with a halogenated aniline.[7] The specific substituents on both the pyrazole and aniline rings can be varied to explore the structure-activity relationship.

Mechanism of Action and Structure-Activity Relationship (SAR)

The majority of this compound-based kinase inhibitors function as ATP-competitive inhibitors.[2] They occupy the ATP-binding pocket of the kinase, forming hydrogen bonds with the "hinge" region of the enzyme, which is a critical interaction for potent inhibition. The pyrazole scaffold is particularly adept at forming these interactions.

The structure-activity relationship (SAR) studies of these derivatives have revealed several key features that influence their potency and selectivity:

-

The Pyrazole Core: The pyrazole ring itself is a key pharmacophore, often forming one or more hydrogen bonds with the kinase hinge region.[1] Substituents on the pyrazole ring can modulate potency and selectivity. For example, N-alkylation or N-arylation of the pyrazole can influence the compound's pharmacokinetic properties.[7]

-

The Aniline Moiety: The aniline group provides another point of interaction and a scaffold for further substitution. Substituents on the aniline ring can be tailored to target specific sub-pockets within the kinase active site, thereby enhancing selectivity.

-

Linker and Terminal Groups: The nature of the groups attached to the pyrazole and aniline rings is crucial for determining the overall activity profile of the inhibitor. These groups can influence solubility, cell permeability, and interactions with the solvent-exposed regions of the kinase.

The following table summarizes the SAR for a selection of pyrazole-based kinase inhibitors.

| Compound/Series | Target Kinase(s) | Key Structural Features and SAR Observations | IC50 (nM) | Reference |

| Pyrazolyl-pyrimidine 1 | JNK3 | 4-(Pyrazol-3-yl)-pyrimidine core. Shows selectivity over p38. | 630 | [7] |

| Pyrazolyl-pyridine 37 | JNK3, p38 | Introduction of a 4-fluorophenyl group on the pyrazole boosts JNK3 potency but reduces selectivity against p38. | JNK3: <10, p38: 20 | [7] |

| 3-Amino-1H-pyrazole 43d | CDK16 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core. Optimization of substituents led to high cellular potency. | EC50 = 33 | [8] |

| Pyrazolyl-thiazolidinone P-6 | Aurora-A | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one scaffold. Exhibits potent cytotoxicity. | Aurora-A: 110 | [9] |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amine 3c | CK1δ/ε | N-(1H-pyrazol-3-yl)quinazolin-4-amine core. Shows selectivity for CK1δ/ε. | CK1δ: 1300, CK1ε: 2300 | [10] |

Key Kinase Targets and Signaling Pathways

This compound derivatives have been shown to inhibit a range of kinases implicated in cancer and inflammatory diseases. Some of the key targets include:

-

Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Aurora-A kinase, in particular, is a well-established anticancer target.[9]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation.[8] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

-

c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress responses, inflammation, and apoptosis.[7]

-

Casein Kinase 1 (CK1): The CK1 family of serine/threonine kinases is involved in various cellular processes, and its dysregulation has been linked to cancer and neurodegenerative disorders.[10]

Below is a simplified diagram of a generic kinase signaling pathway that can be inhibited by these derivatives.

Caption: A simplified kinase signaling pathway.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of novel kinase inhibitors. Below are representative protocols for the synthesis and biological characterization of this compound derivatives.

General Synthetic Procedure for this compound Derivatives via Suzuki Coupling

This protocol describes a general method for the synthesis of this compound derivatives using a Suzuki coupling reaction.[7]

-

Reaction Setup: To a microwave vial, add the pyrazole boronic acid or boronic ester (1.0 eq), the halogenated aniline derivative (1.2 eq), a palladium catalyst such as PdCl2(dppf) (0.05 eq), and a base such as K2CO3 (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

-

Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150°C for 20-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

-

Characterization: Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[11]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase using a luminescence-based assay that measures ADP production.[3]

Caption: Workflow for a luminescence-based kinase assay.

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Test compound (this compound derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

-

Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Enzyme Addition: Add 2.5 µL of the kinase to each well.

-

Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Cell Proliferation Assay (MTT Assay)

This protocol is for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a DMSO vehicle control.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable core structure for the design and development of novel kinase inhibitors. These compounds have demonstrated potent activity against a range of therapeutically relevant kinases, including those involved in cancer and inflammation. The synthetic tractability of this scaffold allows for extensive exploration of the structure-activity relationship, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives that can selectively inhibit specific kinases or kinase families to minimize off-target effects and toxicity.

-

Overcoming Drug Resistance: Developing compounds that are active against mutant forms of kinases that confer resistance to existing therapies.

-

Exploring New Targets: Screening this compound libraries against a broader range of kinases to identify novel therapeutic opportunities.

-

In Vivo Evaluation: Advancing the most promising compounds into preclinical and clinical studies to assess their in vivo efficacy and safety profiles.[2]

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. paperpublications.org [paperpublications.org]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Green Chemistry Approach to the Synthesis of 2-(1H-Pyrazol-3-yl)aniline

For Research Use Only

Abstract

This application note details a rapid, efficient, and environmentally friendly protocol for the synthesis of 2-(1H-Pyrazol-3-yl)aniline. The methodology employs a microwave-assisted, solvent-free reaction between 2-aminocinnamaldehyde and hydrazine hydrate, utilizing a recyclable nano-ZnO catalyst. This green chemistry approach offers a high yield of 92% with a simple work-up and purification procedure. The protocol is intended for researchers in medicinal chemistry, chemical biology, and drug development who require a reliable method for producing pyrazole-containing scaffolds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The this compound moiety, in particular, is a valuable building block in the synthesis of potential therapeutic agents due to its unique structural features, which allow for diverse functionalization. Traditional methods for pyrazole synthesis often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times. This protocol presents a green synthesis alternative that leverages the efficiency of microwave irradiation and a heterogeneous catalyst to produce the target compound with high yield and purity, while minimizing environmental impact.

Materials and Methods

Reagents and Equipment

-

2-Aminocinnamaldehyde (MW: 147.17 g/mol )

-

Hydrazine hydrate (MW: 50.06 g/mol )

-

Nano-ZnO

-

Ethanol

-

Deionized Water

-

Microwave reactor

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Experimental Protocol

A detailed, step-by-step procedure for the synthesis of this compound is provided below.

1. Reaction Setup:

- In a microwave-safe reaction vessel, combine 2-aminocinnamaldehyde (1.47 g, 10 mmol) and a catalytic amount of nano-ZnO (e.g., 1-5 mol%).

- To this mixture, add hydrazine hydrate (0.50 g, ~0.49 mL, 10 mmol).

2. Microwave-Assisted Reaction:

- Place the reaction vessel in the microwave reactor.

- Irradiate the mixture under solvent-free conditions. Optimal microwave power (e.g., 100-400 W) and time should be determined by monitoring the reaction's progress.

- Monitor the reaction completion by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., ethyl acetate/hexane, 1:1).

3. Product Isolation and Purification:

- Upon completion, allow the reaction mixture to cool to room temperature.

- Add ice-cold water to the vessel, which will cause the crude product to precipitate.

- Collect the solid precipitate by vacuum filtration.

- To remove the nano-ZnO catalyst, wash the crude product with hot ethanol/water.

- The pure this compound is obtained by recrystallization from ethanol.[1]

- The final product is a yellow solid.[1]

Results and Discussion

The green synthesis protocol provides a high yield of this compound. The physical and spectroscopic data are summarized in the tables below.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 2-Aminocinnamaldehyde | [1] |

| Reagent | Hydrazine Hydrate | [1] |

| Catalyst | Nano-ZnO | [1] |

| Solvent | Solvent-free | [1] |

| Reaction Condition | Microwave Irradiation | [1] |

| Yield | 92.00% | [1] |

| Melting Point | 149 °C | [1] |

| Appearance | Yellow Solid | [1] |

Table 2: Characterization Data

| Analysis Type | Data | Reference |

| FT-IR (cm⁻¹) | 3431 (Pyrazole NH), 3249 (NH₂), 3100 (Pyrazole ring CH), 1418 (Aromatic C-C) | [1] |

| ¹H NMR (300MHz, CDCl₃) | δ 3.72 (s, 2H, NH₂), δ 2.52 (s, 1H, Pyrazole CH), δ 6.81 (d, 1H, J = 2.5 Hz) | [1] |

| Elemental Analysis | Calculated: C, 67.91%; N, 26.43%; H, 5.67% Found: C, 68.13%; N, 26.80%; H, 5.10% | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion